REACTION_CXSMILES
|
C(N1CCCC(C(OCC)=O)C1)(=O)C1C=CC=CC=1.[OH:20][CH:21]1[CH2:26][CH2:25][CH2:24][NH:23][CH2:22]1.[S:27]1[CH:31]=[CH:30][CH:29]=[C:28]1[CH2:32][C:33](Cl)=[O:34].C(N(C(C)C)CC)(C)C>>[S:27]1[CH:31]=[CH:30][CH:29]=[C:28]1[CH2:32][C:33]([N:23]1[CH2:24][CH2:25][CH2:26][CH:21]([OH:20])[CH2:22]1)=[O:34]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1CC(CCC1)C(=O)OCC
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
OC1CNCCC1
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CC(=O)Cl
|
Name
|
|
Quantity
|
1.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on silica
|
Type
|
WASH
|
Details
|
eluting with 100% ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)CC(=O)N1CC(CCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.49 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |